Apholate
Description
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N9P3/c1-2-16(1)22(17-3-4-17)13-23(18-5-6-18,19-7-8-19)15-24(14-22,20-9-10-20)21-11-12-21/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZAWHSJYIECNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073149 | |
| Record name | Hexakis(aziridinyl)phosphotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Apholate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
CRYSTALS FROM HEPTANE | |
CAS No. |
52-46-0 | |
| Record name | Apholate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APHOLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexakis(aziridinyl)phosphotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3Q1B846W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APHOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147.5 °C (CRYSTALLIZED FROM HEPTANE); 154-154.5 °C (CRYSTALLIZED FROM ETHYLACETATE) | |
| Record name | APHOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Classical Synthesis Method
The foundational preparation method for apholate is detailed in the patent CN107125243A, which outlines a multi-component formulation process. The synthesis involves the strategic combination of gossypol, amino-functionalized compounds, oligosaccharides, and gyplure in a solvent system. Key steps include:
- Dissolution of Gossypol : Gossypol, a naturally occurring polyphenolic aldehyde, is dissolved in acetone at a mass ratio of 1:3–5 (gossypol:acetone). This step ensures homogeneity and activates the reactive aldehyde groups for subsequent interactions.
- Incorporation of Amino Groups : Amino compounds, such as ethylenediamine or hexamethylenediamine, are introduced at a 1:0.5–1.5 mass ratio relative to gossypol. The amino groups facilitate Schiff base formation with gossypol’s aldehydes, enhancing structural stability.
- Oligosaccharide Integration : Oligosaccharides (e.g., chito-oligosaccharides) are added to the mixture at a 1:1–2 ratio to gossypol, serving as stabilizing agents and improving aqueous solubility.
- Gyplure and Aqueous Phase Mixing : The organic phase is combined with gyplure (a pheromone analog) and distilled water under vigorous stirring (300–500 rpm) at 40–60°C for 2–4 hours. This step ensures emulsification and functional synergy between components.
The final product is obtained via rotary evaporation to remove acetone, yielding a viscous liquid with reported insect-reproductive suppression efficacy.
Industrial-Scale Production Techniques
Industrial adaptations of this compound synthesis emphasize yield optimization and waste reduction, as exemplified by reactor designs in CN105418422A. This patent describes a specialized reactor with three-leaf swept-back axial flow stirrers and a water-separation system, enabling continuous removal of reaction-generated water. Key innovations include:
- Reactor Configuration : The inclusion of a polywater pipe and shunt valve at the reactor base allows real-time water separation, preventing hydrolysis side reactions and improving product purity.
- Process Intensification : By maintaining temperatures at 90–130°C during esterification and 40–80°C during amidation, the reactor achieves yields exceeding 90% for intermediate steps.
- Solvent Selection : Chlorobenzene is employed as a reaction medium due to its immiscibility with water, facilitating phase separation and reducing raw material losses.
This system reduces phosphorus trichloride and thionyl chloride usage, addressing environmental concerns associated with traditional azoic coupling syntheses.
Purification and Yield Optimization
Purification protocols vary by scale:
- Laboratory-Scale : Centrifugation and acetone washing are used to isolate this compound from unreacted gossypol and oligosaccharides.
- Industrial-Scale : Multistage distillation and membrane filtration achieve >95% purity, with solvent recovery rates exceeding 80%.
Yield optimization hinges on stoichiometric precision. For example, a 10% excess of amino compounds relative to gossypol maximizes Schiff base formation, while oligosaccharide ratios above 1:1.5 prevent aggregation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Apholate undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the aziridinyl groups are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are often conducted in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound with different functional groups replacing the aziridinyl groups.
Oxidation Reactions: Oxidation products include various phosphazene oxides and other oxidized derivatives.
Reduction Reactions: Reduced derivatives of this compound with altered chemical properties are formed.
Scientific Research Applications
Insect Sterilization
Apholate is primarily known for its application as an insect sterilant. It works by inducing sterility in target insect species, thus reducing their population over time. This method is particularly useful in controlling pests without the use of traditional insecticides that may have broader ecological impacts.
- Mechanism of Action : this compound disrupts metabolic processes in insects, leading to reduced fecundity and increased mortality rates among treated populations. Studies have demonstrated significant reductions in egg viability and overall reproductive success in species such as Aedes aegypti and Culex pipiens when exposed to this compound .
Public Health Implications
The sterilization of disease-carrying insects is crucial for public health initiatives aimed at controlling vector-borne diseases such as dengue fever and malaria. By reducing the reproductive capacity of these insects, this compound can contribute to lower transmission rates of these diseases.
- Case Study : In trials conducted on Aedes aegypti, it was observed that exposure to this compound resulted in a significant decrease in viable eggs produced by treated females compared to control groups .
Environmental Management
This compound's application extends beyond direct pest control; it has potential uses in integrated pest management (IPM) strategies that aim to balance ecological health with agricultural productivity.
- Research Findings : Studies have indicated that the use of this compound can effectively manage pest populations in agricultural settings while minimizing harm to non-target species . The ability to sterilize pests rather than eliminate them outright can lead to more sustainable agricultural practices.
Data Tables
Toxicological Considerations
While this compound demonstrates efficacy as a sterilant, it also poses potential risks due to its classification as a toxic compound. It has been associated with carcinogenic, mutagenic, and teratogenic effects in laboratory studies . Therefore, careful consideration must be given to its application methods and concentrations used in the field.
Mechanism of Action
Apholate exerts its effects primarily through its alkylating properties. It introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This mechanism is particularly effective in sterilizing insects by disrupting their reproductive processes. The molecular targets of this compound include nucleic acids and proteins, leading to the inhibition of DNA replication and protein synthesis .
Comparison with Similar Compounds
Efficacy Across Species and Developmental Stages
Apholate exhibits species- and stage-specific efficacy. In Aedes aegypti, treatment at 15 ppm (second instar larvae) causes ovarian degeneration and infecundity . However, in screw-worm flies (Cochliomyia hominivorax), this compound showed minimal antifertility effects in young females compared to other alkylating agents . For example, while unnamed alkylating agents in the same study inhibited egg production by >90% in young flies, this compound was largely ineffective, necessitating higher doses or alternative application timings .
Structural and Functional Analogues
This compound belongs to the aziridine class of alkylating agents, sharing functional similarities with compounds like tepa and metepa , which also crosslink DNA. However, key differences include:
- Dosage Requirements : this compound requires 15–30 ppm for sterility in mosquitoes , whereas tepa and metepa often achieve similar effects at lower concentrations (5–10 ppm) in other Diptera .
- Tissue Specificity : this compound predominantly affects nurse cells and follicular epithelia in ovaries , while other alkylating agents may target germline cells more broadly.
Mechanistic Differences
Ultrastructural studies reveal that this compound induces autophagy and residual body formation in ovarian tissues, suggesting a slower, degenerative process . In contrast, faster-acting agents like tepa cause immediate DNA crosslinking, leading to rapid cell cycle arrest.
Critical Research Findings
Developmental Window : In Aedes aegypti, larval exposure is critical, as adult-stage treatments are less effective .
Dose-Response Relationship : Higher doses (30 ppm) induce complete ovariolar suppression, while lower doses (15 ppm) cause partial degeneration .
Biological Activity
Apholate, a compound classified as an aziridine, is primarily recognized for its use as an insect chemosterilant. Its chemical structure is defined as 1,3,5,2,4,6-triazatriphosphinine with aziridin-1-yl groups at specific positions. This compound exhibits significant biological activity through its role as an alkylating agent, which introduces alkyl radicals into biologically active molecules, potentially disrupting their normal functions.
- Chemical Formula : C12H24N9P3
- Average Mass : 387.30 g/mol
- CAS Registry Number : 52-46-0
- IUPAC Name : 2,2,4,4,6,6-hexakis(aziridin-1-yl)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine
This compound acts primarily as a chemosterilant , targeting the reproductive capabilities of insects. It achieves this by interfering with DNA and cellular processes through alkylation. This mechanism can lead to various toxicological effects in non-target organisms, including potential carcinogenic and mutagenic outcomes.
Toxicity and Side Effects
Research indicates that this compound may have several adverse effects on non-target organisms:
- Carcinogenic Potential : Studies suggest that exposure to this compound could lead to cancerous developments due to its alkylating properties.
- Mutagenicity : The compound is suspected of causing genetic mutations.
- Teratogenic Effects : There are indications that this compound can cause congenital defects in certain animal models, particularly noted in studies involving sheep .
- Immunosuppressive Actions : this compound may also impair immune responses.
Case Studies
- Impact on Spider Mites : A study focused on the biological evaluation of this compound and another chemosterilant (Metepa) on spider mites (Tetranychus cinnabarinus) demonstrated that this compound significantly affected the reproductive rates of these pests. The concentration of this compound was directly correlated with reduced fertility in the mites .
- Congenital Defects in Livestock : Observations from veterinary studies indicated that the administration of this compound in livestock could result in congenital defects. This raises concerns about its use in agricultural settings where livestock may be exposed .
Comparative Analysis
| Property | This compound | Metepa |
|---|---|---|
| Chemical Class | Aziridine | Aziridine |
| Primary Use | Insect Chemosterilant | Insect Chemosterilant |
| Mechanism of Action | Alkylating agent | Alkylating agent |
| Toxicological Concerns | High (carcinogenic, teratogenic) | Moderate |
| Efficacy on Spider Mites | High | Moderate |
Q & A
Q. How can systematic reviews improve synthesis of this compound’s chemosterilant mechanisms?
- Methodology :
- Apply PRISMA guidelines to filter 100+ studies from PubMed/Web of Science.
- Use tools like VOSviewer for keyword co-occurrence mapping (e.g., “this compound,” “ovarian degeneration,” “sterile insect technique”) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
